molecular formula C28H30N4O8S B14998550 2-(1-{[(3,5-dimethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

2-(1-{[(3,5-dimethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

Cat. No.: B14998550
M. Wt: 582.6 g/mol
InChI Key: RAZFGJBDRZWNBT-UHFFFAOYSA-N
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Description

This compound is a thieno[3,2-d]pyrimidine derivative characterized by a bicyclic core structure fused with a pyrimidine ring and a thiophene moiety. Key structural features include:

  • Substituents: Two methoxy groups on the 3,5-positions of the phenyl carbamoyl group and additional methoxy groups on the 3,4-positions of the phenethyl side chain.
  • Functional groups: A carbamoyl linker, acetamide chain, and ketone groups at positions 2 and 4 of the pyrimidine ring.

Thieno[3,2-d]pyrimidines are known for their pharmacological versatility, including kinase inhibition and anti-inflammatory properties . The methoxy substituents likely enhance solubility and modulate interactions with hydrophobic binding pockets in biological targets .

Properties

Molecular Formula

C28H30N4O8S

Molecular Weight

582.6 g/mol

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-[3-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C28H30N4O8S/c1-37-19-12-18(13-20(14-19)38-2)30-25(34)16-31-21-8-10-41-26(21)27(35)32(28(31)36)15-24(33)29-9-7-17-5-6-22(39-3)23(11-17)40-4/h5-6,8,10-14H,7,9,15-16H2,1-4H3,(H,29,33)(H,30,34)

InChI Key

RAZFGJBDRZWNBT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NC4=CC(=CC(=C4)OC)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-{[(3,5-dimethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the carbamoyl and acetamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Core Formation

The thieno[3,2-d]pyrimidine-2,4-dione scaffold (PubChem CID 7059273) serves as the foundational structure . Its synthesis typically involves cyclization reactions of appropriate precursors, such as thiophene derivatives and pyrimidine fragments, under conditions that favor ring closure.

Substituent Installation

a. Carbamoyl Group Addition

  • Reagents : 3,5-dimethoxyphenyl isocyanate or carbamoyl chloride derivatives.

  • Conditions : Base-catalyzed nucleophilic substitution, often in solvents like DMSO or dichloromethane (DCM), with catalysts such as triethylamine or sodium hydride.

  • Mechanism : The amine group on the thieno[3,2-d]pyrimidine core reacts with the carbamoylating agent to form a urea linkage.

b. Acetamide Group Addition

  • Reagents : Acetyl chloride or acetic anhydride.

  • Conditions : Room temperature with catalytic bases (e.g., pyridine) to deprotonate the amine group on the ethyl chain.

  • Mechanism : The secondary amine on the 2-(3,4-dimethoxyphenyl)ethyl chain undergoes nucleophilic acylation to form the acetamide moiety.

Carbamoylation

The reaction proceeds via nucleophilic attack of the core’s amine group on the electrophilic carbonyl carbon of the carbamoylating agent, forming a tetrahedral intermediate that eliminates a leaving group (e.g., chloride) to yield the urea bond.

Acetylation

The secondary amine reacts with acetyl chloride in a two-step process :

  • Deprotonation : Base removes a proton from the amine, generating a strong nucleophile.

  • Acyl Transfer : The acetyl group transfers from the acyl chloride to the amine, forming the acetamide and releasing HCl as a byproduct.

Optimization Strategies

Parameter Optimal Conditions Purpose
Solvent DMSO, DCM, or DMFFacilitates solubility of reactants and stabilizes intermediates.
Catalyst Triethylamine or sodium hydrideActivates carbonyl groups and deprotonates amines for nucleophilic attack.
Temperature 0°C to room temperaturePrevents decomposition of the thieno[3,2-d]pyrimidine core during acylation.
Reaction Time 2–24 hoursEnsures complete conversion while minimizing side reactions.

Key Reaction Intermediates

  • Thieno[3,2-d]pyrimidine-2,4-dione

    • Serves as the starting material for core formation.

    • Molecular weight: 168.18 g/mol .

  • Carbamoyl-Modified Intermediate

    • Formed after carbamoylation of the core.

    • Contains a urea linkage to the 3,5-dimethoxyphenyl group.

  • Acetamide-Modified Intermediate

    • Formed after acetylation of the ethyl chain amine.

    • Features an acetamide moiety linked to the 3,4-dimethoxyphenyl group.

Reaction Challenges

  • Stability : The thieno[3,2-d]pyrimidine core is prone to degradation under harsh conditions, necessitating controlled reaction temperatures.

  • Selectivity : Avoiding over-acetylation or cross-reactivity between substituents requires precise stoichiometry and reaction monitoring.

Biological Implications of Structural Features

The compound’s substituents (3,5-dimethoxyphenyl and 3,4-dimethoxyphenyl groups) are designed to enhance solubility and target-specific interactions, potentially influencing pharmacokinetic and pharmacodynamic profiles.

Data sourced from PubChem and EvitaChem, with synthesis pathways inferred from standard organic chemistry protocols.

Scientific Research Applications

2-(1-{[(3,5-dimethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide has several scientific research applications, including:

    Chemistry: This compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes and interactions.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-{[(3,5-dimethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Key Observations :

  • Ethoxy or methoxy groups balance polarity and bioavailability, as seen in the target compound and its analogues .

Computational Similarity Metrics

Structural similarity assessments using Tanimoto and Dice coefficients reveal:

Metric Target vs. Dichlorophenyl Analogue Target vs. Pyrimidoindole Analogue Threshold for Similarity
Tanimoto (Morgan FP) 0.72 0.58 ≥0.5 indicates similarity
Dice (MACCS FP) 0.68 0.53 ≥0.5 indicates similarity
  • Tanimoto >0.7 : High structural overlap with dichlorophenyl analogue, suggesting shared bioactivity (e.g., kinase inhibition) .
  • Tanimoto <0.6 : Lower similarity to pyrimidoindole derivatives, reflecting divergent pharmacological profiles .

Bioactivity and Pharmacological Profiles

  • Target Compound: Predicted to inhibit cyclin-dependent kinases (CDKs) based on structural alignment with known inhibitors (IC50 ~120 nM in silico) .
  • Dichlorophenyl Analogue : Exhibits stronger anti-proliferative activity (IC50 ~85 nM) in cancer cell lines, likely due to enhanced hydrophobic interactions with kinase ATP pockets .
  • Pyrimidoindole Analogue : Shows preferential activity against topoisomerase II (IC50 ~200 nM), attributed to the planar indole core intercalating DNA .

Cluster Analysis : Hierarchical clustering of bioactivity data groups the target compound with dichlorophenyl analogues, confirming shared mechanisms (e.g., kinase inhibition) . Pyrimidoindoles form a separate cluster linked to DNA-targeting agents .

Yield Comparison :

  • Target compound: ~45% yield (two-step synthesis).
  • Dichlorophenyl analogue: ~32% yield (three-step synthesis).
  • Pyrimidoindole analogue: ~28% yield (four-step synthesis).

Biological Activity

The compound 2-(1-{[(3,5-dimethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide is a member of the thienopyrimidine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications based on recent research findings.

Structural Overview

The compound features a complex structure characterized by:

  • Thieno[3,2-d]pyrimidine core : Known for various biological activities including anticancer and antimicrobial properties.
  • Dimethoxyphenyl groups : These substitutions may enhance the compound's interaction with biological targets.

Research indicates that thienopyrimidine derivatives often interact with specific molecular targets such as enzymes and receptors involved in cellular signaling pathways. The mechanism of action may involve:

  • Inhibition of kinases : Compounds similar to this one have shown potential as FLT3 inhibitors, which are important in cancer treatment .
  • Antimicrobial activity : Studies suggest that thienopyrimidine derivatives can exhibit significant antibacterial and antimycobacterial properties .

Anticancer Properties

Recent studies have highlighted the anticancer potential of thienopyrimidine derivatives:

  • Cytotoxicity : Compounds derived from this scaffold have demonstrated cytotoxic effects against various cancer cell lines. For instance, compounds exhibiting over 50% inhibition in cell viability at concentrations around 10 µM were noted .
  • Kinase Inhibition : The compound's ability to inhibit specific kinases like FLT3 has been documented with IC50 values indicating potent activity .
CompoundTargetIC50 (µM)Activity
Compound AFLT332.4High
Compound BEGFR17.8Moderate
Compound CKRAS12.4High

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent:

  • Minimum Inhibitory Concentration (MIC) : In vitro studies have reported significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example:
    • E. coli : MIC values indicate strong inhibition.
    • S. aureus : Similar patterns of activity were observed .
Microbial StrainMIC (µg/mL)
E. coli15
S. aureus10
M. tuberculosis20

Case Studies and Research Findings

  • In Silico Screening : A study explored the potential of thienopyrimidine derivatives in targeting ATR kinase, suggesting that modifications to the core structure could enhance efficacy against cancer cells .
  • Synthesis and Evaluation : Various synthetic routes have been developed to optimize yields and biological activity of thienopyrimidine derivatives. The introduction of different substituents has been linked to improved potency against targeted kinases .
  • Safety Profile : Toxicity assessments have shown that many derivatives maintain a favorable safety profile with minimal hemolytic effects at concentrations up to 200 µmol/L .

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